An In-depth Technical Guide to tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, a key chiral building block in modern organic and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Chiral Morpholine Scaffold
The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[1][2] Its presence can enhance pharmacological activity and improve the pharmacokinetic profile of a molecule.[3] The introduction of a chiral center, as seen in 2-substituted morpholines, adds a layer of complexity and specificity crucial for targeted drug action.[4][5] tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, available in both (R) and (S) enantiomeric forms, serves as a versatile precursor for the synthesis of these valuable chiral morpholine derivatives. The Boc-protected nitrogen allows for controlled reactivity, while the tosylate group acts as an excellent leaving group for nucleophilic substitution reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 130546-33-7 (racemate) | |
| 135065-64-4 ((R)-enantiomer) | ||
| 148638-76-0 ((S)-enantiomer) | [6] | |
| Molecular Formula | C₁₇H₂₅NO₆S | |
| Molecular Weight | 371.45 g/mol | |
| Appearance | White powder | [7] |
| Storage | Sealed and preserved, often refrigerated. |
Note: Specific data such as melting point and solubility are not consistently reported across commercial suppliers and should be determined empirically.
Synthesis and Characterization
The synthesis of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is typically achieved through a straightforward tosylation of the corresponding alcohol precursor, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.[8]
Synthetic Pathway
The synthetic route involves two main steps: the formation of the Boc-protected hydroxymethylmorpholine and its subsequent tosylation.
Figure 1: General synthetic scheme for the preparation of the title compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example for the synthesis of the tosylated compound from its alcohol precursor.
Step 1: Tosylation of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
-
To a solution of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate.
Spectroscopic Characterization
While a specific, unified set of spectroscopic data is not available in the public domain, the expected characteristic signals are outlined below based on the compound's structure. Researchers should always acquire their own analytical data for confirmation.
¹H NMR:
-
Aromatic protons of the tosyl group will appear as two doublets in the range of 7.2-7.8 ppm.
-
The methyl protons of the tosyl group will be a singlet around 2.4 ppm.
-
The protons of the morpholine ring will show complex multiplets in the region of 2.5-4.0 ppm.
-
The protons of the tert-butyl group will appear as a singlet at approximately 1.4 ppm.
¹³C NMR:
-
Aromatic carbons of the tosyl group will be observed between 127-145 ppm.
-
The carbonyl carbon of the Boc group will be around 154 ppm.
-
The quaternary carbon of the tert-butyl group will appear around 80 ppm.
-
The carbons of the morpholine ring will resonate in the range of 40-70 ppm.
-
The methyl carbon of the tosyl group will be at approximately 21 ppm.
-
The methyl carbons of the tert-butyl group will be around 28 ppm.
FT-IR:
-
Characteristic strong absorptions for the sulfonyl group (S=O) will be present around 1360 and 1170 cm⁻¹.
-
A strong absorption for the carbonyl group (C=O) of the Boc protector will be observed around 1690 cm⁻¹.
-
C-O stretching frequencies will be visible in the 1100-1300 cm⁻¹ region.
Mass Spectrometry:
-
The mass spectrum will show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). Fragmentation patterns would likely involve the loss of the Boc group and/or the tosylate moiety.
Reactivity and Synthetic Applications
The primary utility of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate lies in its role as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the introduction of a wide range of functionalities at the 2-position of the morpholine ring.
Nucleophilic Substitution Reactions
The carbon atom attached to the tosyloxy group is susceptible to attack by various nucleophiles, proceeding typically via an Sₙ2 mechanism. This allows for the stereospecific introduction of new functional groups with inversion of configuration if the starting material is enantiomerically pure.
Figure 2: General scheme for nucleophilic substitution reactions.
Common Nucleophiles and Corresponding Products:
-
Azide (N₃⁻): Leads to the formation of an azidomethyl derivative, which can be subsequently reduced to an aminomethyl group.
-
Cyanide (CN⁻): Results in a cyanomethyl derivative, a precursor to carboxylic acids, amides, and amines.
-
Amines (R₂NH): Forms a variety of substituted aminomethyl morpholines.
-
Thiols (RS⁻): Yields thiomethyl ethers.
Application in the Synthesis of Bioactive Molecules
The chiral 2-substituted morpholine motif is a key structural element in several important pharmaceutical agents. tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate serves as a critical intermediate in the synthesis of these complex molecules.
Example: Synthesis of Delamanid Analogues
Delamanid is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis.[9] The chiral morpholine ether linkage is a crucial part of its structure. The synthesis of Delamanid and its analogues can utilize chiral 2-substituted morpholine building blocks derived from precursors like tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate.
Example: Synthesis of Reboxetine Analogues
Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[10] It features a 2-substituted morpholine core. Synthetic strategies towards Reboxetine and related compounds often involve the use of chiral morpholine precursors.
Safety and Handling
As a laboratory chemical, tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not universally available, the following precautions are recommended based on the reactivity of tosylates and general laboratory safety principles.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is often recommended.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is a highly valuable and versatile chiral building block for the synthesis of 2-substituted morpholine derivatives. Its well-defined reactivity, coupled with the importance of the morpholine scaffold in medicinal chemistry, makes it an indispensable tool for drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the laboratory.
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